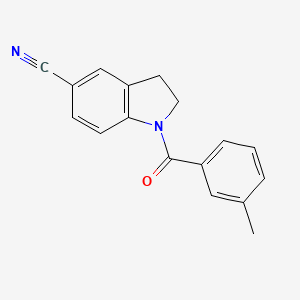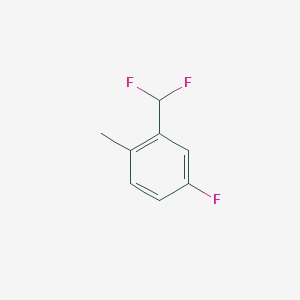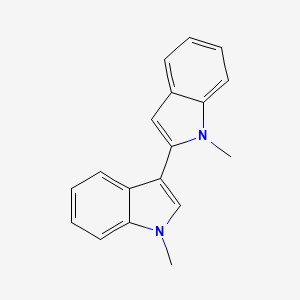
1,1'-Dimethyl-1h,1'h-2,3'-biindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dimethyl-1h,1’h-2,3’-biindole is a heterocyclic compound featuring two indole units connected at the 2 and 3 positions, with each indole ring having a methyl group at the 1 position. This compound is part of the broader class of indole derivatives, which are known for their significant biological activities and applications in various fields, including pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Dimethyl-1h,1’h-2,3’-biindole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, hypophosphorous acid (H₃PO₂) as a reducing agent, and triethylamine (Et₃N) under reflux conditions in 1-propanol . This method yields the desired biindole compound in moderate to good yields.
Industrial Production Methods: While specific industrial production methods for 1,1’-Dimethyl-1h,1’h-2,3’-biindole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Dimethyl-1h,1’h-2,3’-biindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the C2 and C3 positions of the indole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Dihydro-1,1’-Dimethyl-1h,1’h-2,3’-biindole.
Substitution: Halogenated or nitro-substituted biindole derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Dimethyl-1h,1’h-2,3’-biindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 1,1’-Dimethyl-1h,1’h-2,3’-biindole involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole rings allow it to bind effectively to these targets, influencing various biochemical pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1,1’-Dimethyl-2,3-dihydro-1h,1’h-2,3’-biindole
- 3,3’-Biindole-2,2’(1h,1’h)-dione
- 2,3-Dimethyl-1h-indole
Uniqueness: 1,1’-Dimethyl-1h,1’h-2,3’-biindole is unique due to its specific substitution pattern and the presence of two indole units. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals .
Eigenschaften
CAS-Nummer |
63955-66-8 |
|---|---|
Molekularformel |
C18H16N2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
1-methyl-2-(1-methylindol-3-yl)indole |
InChI |
InChI=1S/C18H16N2/c1-19-12-15(14-8-4-6-10-17(14)19)18-11-13-7-3-5-9-16(13)20(18)2/h3-12H,1-2H3 |
InChI-Schlüssel |
CFVGEAVBBQQMLC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C3=CC4=CC=CC=C4N3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


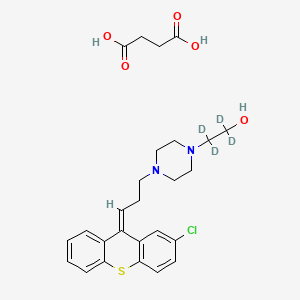
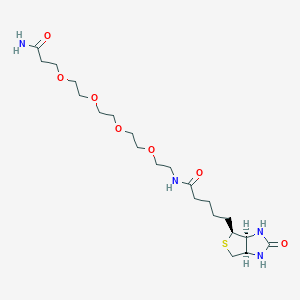
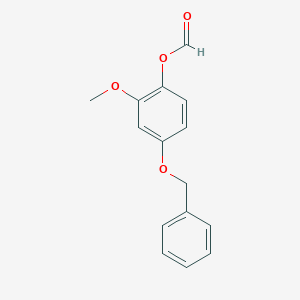
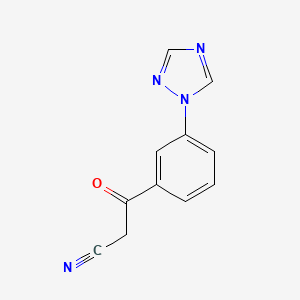
![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)

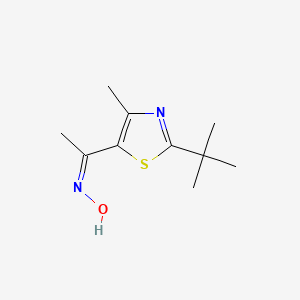


![3-[[4-(3-Pyridazinyl)phenyl]amino]benzoic Acid](/img/structure/B13707878.png)


